REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:4]=[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[S:6][CH:7]=1>[O-2].[O-2].[Mn+4].C1COCC1>[CH:2]([C:3]1[N:4]=[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[S:6][CH:7]=1)=[O:1] |f:1.2.3|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
OCC=1N=C(SC1)C(=O)OCC
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The inorganic material was removed by filtration
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N=C(SC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |